(-)-Bis[(S)-1-phenylethyl]amine hydrochloride (CAS: 40648-92-8) is the crystalline salt form of the enantiomerically pure secondary amine, (-)-Bis[(S)-1-phenylethyl]amine. It primarily serves as a critical precursor for the synthesis of advanced chiral ligands, particularly phosphoramidites and other P-chiral phosphines used in asymmetric catalysis. Its hydrochloride form offers significant advantages in physical handling, storage stability, and processability compared to the corresponding free base, making it a preferred choice for workflows that demand high purity and accurate dosing.
Substituting this hydrochloride salt with its free base counterpart, (-)-Bis[(S)-1-phenylethyl]amine, introduces significant material handling and process control challenges. The hydrochloride is a stable, high-melting-point crystalline solid (m.p. 261-263 °C), which simplifies weighing, storage, and purification. In contrast, the free base is a liquid or low-melting solid that is immiscible with water and more susceptible to degradation, complicating its use in precise, reproducible synthetic protocols. For applications requiring the amine as a starting material, such as in the synthesis of Feringa-type phosphoramidite ligands, the free base must first be generated in situ from the more stable and easily handled hydrochloride salt immediately before use. This makes direct procurement of the free base impractical for many standardized workflows.
The hydrochloride salt form of this chiral amine provides a distinct advantage in processability over its free base. The target compound is a crystalline solid with a high melting point of 261-263 °C. This contrasts sharply with the free base, (-)-Bis[(S)-1-phenylethyl]amine, which is a liquid at room temperature with a density of ~0.987 g/mL and is typically purified by vacuum distillation (b.p. 86 °C at 0.05 mm Hg). The solid nature of the hydrochloride salt facilitates precise weighing, reduces exposure risks, and enhances shelf-life stability under standard room temperature conditions.
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Crystalline solid, m.p. 261-263 °C |
| Comparator Or Baseline | (-)-Bis[(S)-1-phenylethyl]amine (free base): Liquid, b.p. 86 °C @ 0.05 mmHg |
| Quantified Difference | Solid vs. Liquid at standard conditions; >200 °C difference in phase transition point (melting vs. boiling) |
| Conditions | Standard laboratory conditions (room temperature, atmospheric pressure) |
For process safety, accuracy, and reproducibility, procuring a stable, weighable solid is a significant advantage over handling a liquid amine that requires distillation and specialized storage.
This compound is a validated and documented precursor for preparing widely used phosphoramidite ligands, such as (R,S,S)-MonoPhos. A scalable, published protocol details the in situ generation of the free amine from (-)-Bis[(S)-1-phenylethyl]amine hydrochloride, followed by reaction with (R)-(−)-1,1′-binaphthyl-2,2′-dioxychlorophosphine to yield the target ligand. This established synthetic route, which starts from the stable hydrochloride, highlights its suitability as a reliable raw material for complex, multi-step syntheses where precursor purity and stability are critical. The use of the (S,S)-diamine backbone is essential for inducing the high levels of enantioselectivity these ligands are known for.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Used as the starting material in a scalable, published protocol for Feringa ligands. |
| Comparator Or Baseline | Simpler chiral amines (e.g., (S)-1-phenylethylamine) or achiral amines, which would produce fundamentally different, less effective, or non-chiral ligands. |
| Quantified Difference | Enables synthesis of a specific, high-performance ligand class not accessible with simpler substitutes. |
| Conditions | Synthesis of phosphoramidite ligands via reaction with a chiral phosphine chloride precursor. |
Procuring this specific precursor provides direct access to a proven synthetic route for a class of highly effective and commercially relevant asymmetric catalysts.
This compound is the right choice for research groups and manufacturers synthesizing chiral phosphoramidite ligands for use in asymmetric catalysis. Its documented use as a stable, solid precursor for Feringa-type ligands ensures a reliable starting point for producing catalysts for reactions like asymmetric hydrogenation and conjugate additions.
In processes where precise molar quantities of the chiral amine are required, the crystalline, non-volatile nature of the hydrochloride salt is a critical advantage. Unlike the liquid free base, it can be weighed accurately without specialized equipment, minimizing waste and improving reaction stoichiometry for the synthesis of fine chemicals and pharmaceutical intermediates.
Irritant